3-Chlorocyclopentane-1-carbonyl chloride
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Overview
Description
3-Chlorocyclopentane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a five-membered ring structure with a chlorine atom and a carbonyl chloride group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorocyclopentane-1-carbonyl chloride typically involves the chlorination of cyclopentane followed by the introduction of the carbonyl chloride group. One common method is the reaction of cyclopentanone with thionyl chloride (SOCl₂) in the presence of a catalyst. The reaction proceeds as follows: [ \text{Cyclopentanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chlorocyclopentane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of amides, esters, or thiol derivatives.
Reduction: Formation of cyclopentanol or cyclopentane.
Oxidation: Formation of cyclopentanecarboxylic acid.
Scientific Research Applications
3-Chlorocyclopentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chlorocyclopentane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: Lacks the chlorine and carbonyl chloride groups, making it less reactive.
3-Bromocyclopentane-1-carbonyl chloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Cyclopentane-1-carbonyl chloride: Lacks the chlorine atom, affecting its chemical behavior and uses.
Uniqueness
3-Chlorocyclopentane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
56447-14-4 |
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Molecular Formula |
C6H8Cl2O |
Molecular Weight |
167.03 g/mol |
IUPAC Name |
3-chlorocyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C6H8Cl2O/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2 |
InChI Key |
GVWKCFKMWJCOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)Cl)Cl |
Origin of Product |
United States |
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